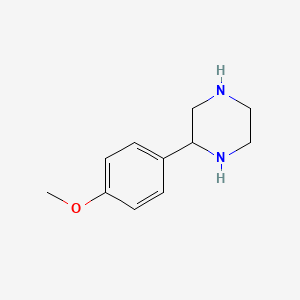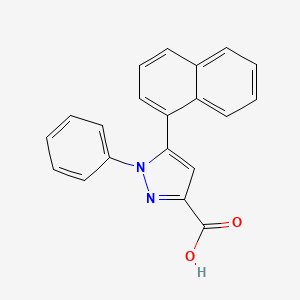![molecular formula C11H8ClNO4 B1350201 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- CAS No. 68388-09-0](/img/structure/B1350201.png)
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-
Overview
Description
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- (CPCB) is a synthetic compound that has been used in various scientific studies and laboratory experiments. It has a wide range of applications in areas such as biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis Applications
One of the main applications of 2,5-Pyrrolidinedione derivatives in scientific research is in the field of synthesis. For example, these compounds are utilized in the efficient one-pot synthesis of Nα-urethane-protected β- and γ-amino acids, demonstrating excellent yields and purities. This process involves a Lossen-type reaction with primary alcohols in the presence of triethylamine, showcasing the compound's utility in creating protected amino acids for further chemical synthesis (M. Cal et al., 2012).
Antimicrobial Activity
2,3-Pyrrolidinedione derivatives have shown significant antimicrobial and antifungal activities, particularly against oral pathogens like Streptococcus mutans and Candida albicans. These findings are crucial for developing new antimicrobial agents, especially in the context of oral healthcare, potentially offering alternatives to existing treatments like chlorhexidine (A. Dhavan et al., 2016).
Chemical Reactions and Mechanisms
The compound's derivatives also play a role in understanding chemical reaction mechanisms, such as those involving manganese(III) acetate dihydrate in the presence of 1,1-diarylethenes. This results in the formation of 4-(2,2-diaryl)ethenyl-2,3-pyrrolidinediones, highlighting the compound's versatility in chemical transformations and the study of reaction products based on the substituent nature on the benzene ring (Nguyen Van Ha & Le Thi My Trinh, 2015).
Theoretical and Structural Analysis
2,5-Pyrrolidinedione and its derivatives have been subjects of theoretical analysis to understand their tautomerization, an essential aspect of their chemical behavior. Density Functional Theory (DFT) studies provide insights into the keto-enol and other types of tautomerism, offering a deeper understanding of the compound's structural and energetic properties (S. Sarkar et al., 2018).
Advanced Material Applications
The compound's derivatives are also explored for their potential in advanced materials, such as their use in fabricating heterojunctions for electronic devices. The optical and junction characteristics of pyridine derivatives, which include 2,5-Pyrrolidinedione structures, show promise for applications in electronics and as photosensors, indicating the compound's broader applicability beyond mere chemical synthesis (I. Zedan et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, modifying their function and leading to changes in cellular processes .
Mode of Action
It has been suggested that it may interact with its targets, leading to changes in their function . This interaction could potentially alter cellular processes, leading to the observed effects of the compound.
Pharmacokinetics
It has been suggested that the compound has high gi absorption and is bbb permeant . It is also suggested that the compound is a CYP1A2 inhibitor .
Result of Action
It has been suggested that the compound may suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Analysis
Biochemical Properties
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes .
Cellular Effects
The effects of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term effects on cellular function include sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- vary with different dosages. At low doses, it exhibits minimal toxicity and effectively modulates target enzymes and pathways. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. Threshold effects indicate that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and alterations in the levels of various metabolites .
Transport and Distribution
The transport and distribution of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- within cells and tissues are mediated by specific transporters and binding proteins. It is primarily localized in the cytoplasm and can accumulate in certain tissues, depending on the presence of these transporters .
Subcellular Localization
The subcellular localization of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- is influenced by targeting signals and post-translational modifications. It is predominantly found in the cytoplasm but can also be directed to other compartments such as the nucleus or mitochondria, depending on the cellular context .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCJAIZMANMQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394513 | |
| Record name | 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68388-09-0 | |
| Record name | Benzoic acid, 4-chloro-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68388-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)







![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)





